molecular formula C18H14N2O B231815 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile

1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile

Cat. No. B231815
M. Wt: 274.3 g/mol
InChI Key: XDWWHAZSPYDPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile, also known as MQC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MQC belongs to the class of quinoline derivatives and has been synthesized using different methods.

Scientific Research Applications

1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been extensively studied for its potential applications in various fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has been shown to selectively bind to copper ions and emit fluorescence, making it a promising candidate for use in metal ion sensors.
In addition, 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has also been investigated for its antibacterial and antifungal properties. Studies have shown that 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile exhibits significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.

Mechanism of Action

The exact mechanism of action of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is not fully understood. However, it is believed that 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile binds to metal ions and forms a complex, which then leads to the emission of fluorescence. In addition, 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile may also interact with cellular components and disrupt their function, leading to its antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile exhibits low toxicity and does not cause significant adverse effects on cells or tissues. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is its high selectivity for metal ions, making it a promising candidate for use in metal ion sensors. In addition, its antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents.
However, one of the limitations of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is its relatively low solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand its toxicity and potential side effects.

Future Directions

There are several future directions for the research and development of 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile. One direction is the development of new metal ion sensors using 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile as a fluorescent probe. Another direction is the investigation of its potential as an antimicrobial agent and the development of new drugs based on its structure.
Furthermore, studies are needed to fully understand its mechanism of action and its potential applications in other fields, such as cancer research and environmental monitoring.
Conclusion:
In conclusion, 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is a promising compound with potential applications in various fields. Its high selectivity for metal ions, antibacterial and antifungal properties, and low toxicity make it a promising candidate for the development of new sensors and drugs. Further studies are needed to fully understand its mechanism of action and its potential applications in other fields.

Synthesis Methods

1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile can be synthesized using different methods. One of the most common methods is the reaction of 4-methylbenzoyl chloride with 2-amino-1,2-dihydroquinoline in the presence of a base. The reaction yields 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile as a yellow solid with good yield and purity.

properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

1-(4-methylbenzoyl)-2H-quinoline-2-carbonitrile

InChI

InChI=1S/C18H14N2O/c1-13-6-8-15(9-7-13)18(21)20-16(12-19)11-10-14-4-2-3-5-17(14)20/h2-11,16H,1H3

InChI Key

XDWWHAZSPYDPLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(C=CC3=CC=CC=C32)C#N

Origin of Product

United States

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